molecular formula C10H14BNO4S2 B1438489 (4-(Thiomorpholinosulfonyl)phenyl)boronic acid CAS No. 871329-69-0

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid

Cat. No. B1438489
M. Wt: 287.2 g/mol
InChI Key: ROGGFXZKSGGVQE-UHFFFAOYSA-N
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Description

“(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” is a chemical compound that has gained significant attention from the scientific community in recent years. It is a useful research chemical for the preparation of biologically and pharmacologically active molecules .


Synthesis Analysis

The synthesis of borinic acids often relies on the addition of organometallic reagents to boranes . The reaction of the Grignard of 14 with B (OMe) 3 produced boronic ester 15, which was in situ reacted with the other Grignard (i.e., 18) derived from p-bromostyrene .


Molecular Structure Analysis

The molecular formula of “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” is C10H14BNO4S2 . The InChI code is 1S/C10H14BNO4S2/c13-11 (14)9-1-3-10 (4-2-9)18 (15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 .


Chemical Reactions Analysis

Boronic acids, including “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .


Physical And Chemical Properties Analysis

“(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” has a molecular weight of 287.17 g/mol . It is a solid at room temperature . The density of this compound is 1.5±0.1 g/cm3 .

Scientific Research Applications

Environmental and Molecular Mutagenesis

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid has been referenced in toxicokinetic studies. It was involved in a study examining the mutagenicity of arylboronic acids and esters in vivo, highlighting its relevance in understanding genetic impacts of chemical compounds (Masuda‐Herrera et al., 2020).

Acta Crystallographica Section C

Research in crystallography mentioned derivatives of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid . It explored the structure of multifunctional compounds with boronic acids acting as synthetic intermediates, underscoring their utility in advanced materials and crystal engineering (Zhang et al., 2017).

Journal of Trace Elements in Medicine and Biology

A study synthesized a novel boronic ester compound derived from phenyl boronic acid and quercetin. This compound was used in cream formulations after evaluating its antioxidant, antibacterial, and anticancer activities, indicating its potential in pharmaceutical and cosmetic applications (Temel et al., 2022).

Microchemical Journal

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid was used in the development of a pH-responsive fluorescence probe for detecting trace-level organophosphorus pesticides in fruit juices, demonstrating its application in food safety and environmental monitoring (Zhao et al., 2021).

Tetrahedron Letters

Amino-3-fluorophenyl boronic acid, a derivative, has been synthesized for use in glucose sensing materials. This highlights its potential in biomedical applications, particularly in monitoring glucose levels in bodily fluids (Das et al., 2003).

Science China Chemistry

This compound's derivatives have been used in co-crystal design, contributing to the field of crystal engineering and materials science. It shows the versatility of phenylboronic acids in forming molecular complexes with distinct properties (Varughese et al., 2011).

ACS Applied Materials & Interfaces

Phenylboronic-acid-modified nanoparticles, including those derived from (4-(Thiomorpholinosulfonyl)phenyl)boronic acid , are being explored for their antiviral properties, particularly against Hepatitis C virus. This indicates its potential in developing novel antiviral therapies (Khanal et al., 2013).

Safety And Hazards

The safety information for “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Boronic acids, including “(4-(Thiomorpholinosulfonyl)phenyl)boronic acid”, are being increasingly used in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . Future research will likely continue to explore these interactions and applications.

properties

IUPAC Name

(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S2/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGGFXZKSGGVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223109
Record name B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid

CAS RN

871329-69-0
Record name B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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